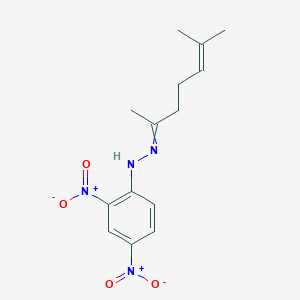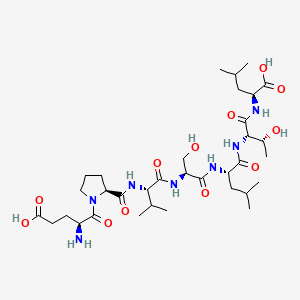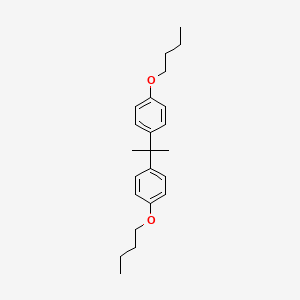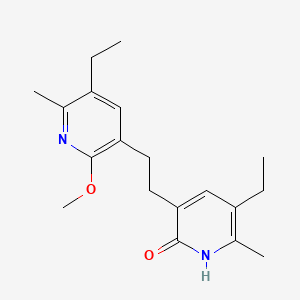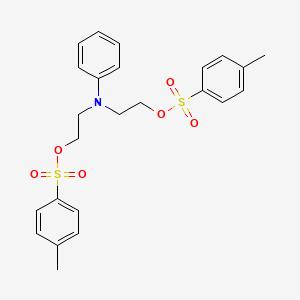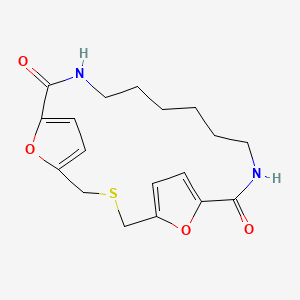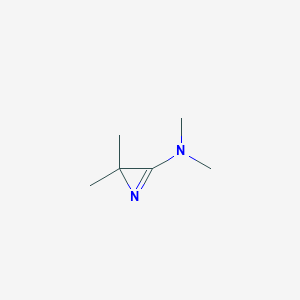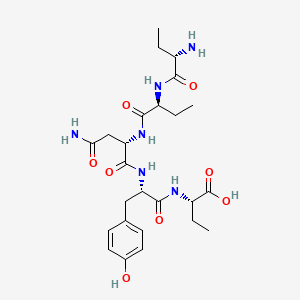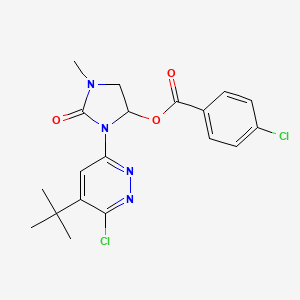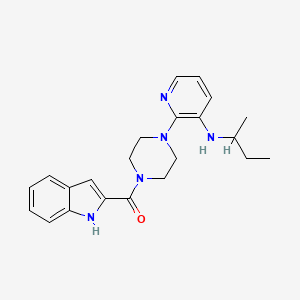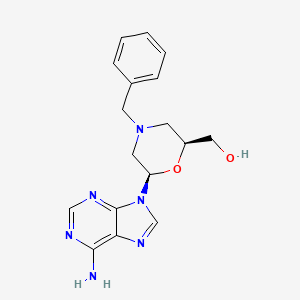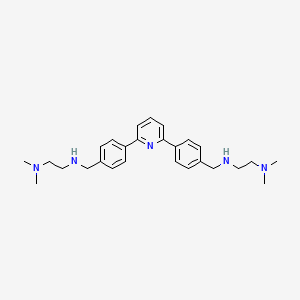
1,2-Ethanediamine, N,N''-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N',N'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) is a complex organic compound characterized by its unique structure, which includes a pyridine ring and phenylene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) typically involves multi-step organic reactions. One common method includes the reaction of 1,2-ethanediamine with pyridine-2,6-dicarbaldehyde and 4,1-phenylenemethylene derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) involves its ability to coordinate with metal ions. The pyridine and phenylene groups provide multiple coordination sites, allowing the compound to form stable complexes. These complexes can interact with various molecular targets, influencing biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-
- 1,2-Ethanediamine, N,N-diethyl-
- 1,2-Ethanediamine, N,N,N’,N’-tetramethyl-
- 1,2-Ethanediamine, N,N-dimethyl-
Uniqueness
1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) is unique due to its complex structure, which includes both pyridine and phenylene groups. This structure provides multiple coordination sites, making it highly effective as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
129225-04-3 |
|---|---|
Formule moléculaire |
C27H37N5 |
Poids moléculaire |
431.6 g/mol |
Nom IUPAC |
N-[[4-[6-[4-[[2-(dimethylamino)ethylamino]methyl]phenyl]pyridin-2-yl]phenyl]methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C27H37N5/c1-31(2)18-16-28-20-22-8-12-24(13-9-22)26-6-5-7-27(30-26)25-14-10-23(11-15-25)21-29-17-19-32(3)4/h5-15,28-29H,16-21H2,1-4H3 |
Clé InChI |
RJAWNQMCHZONCL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNCC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)CNCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


